5-Bromo-2-morpholinoisonicotinonitrile
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are fundamental scaffolds in organic chemistry. aksci.com Their importance stems from their presence in numerous natural products and their wide range of applications in medicinal chemistry and materials science. nih.govresearchgate.netbldpharm.com The nitrogen atom in the pyridine ring imparts basicity and polarity, and its lone pair of electrons can participate in hydrogen bonding, which is crucial for interactions with biological targets. aksci.com Pyridine derivatives have been investigated for a wide array of biological activities. nih.govresearchgate.net Furthermore, the pyridine ring can be readily functionalized, allowing for the synthesis of a vast library of compounds with diverse properties. aksci.com
Contextualizing 5-Bromo-2-morpholinoisonicotinonitrile within Substituted Pyridine Frameworks
This compound belongs to the family of substituted pyridines. Its structure is defined by a pyridine core with a bromine atom at the 5-position, a morpholine (B109124) group at the 2-position, and a nitrile group at the 4-position. The bromine atom and the nitrile group are electron-withdrawing, which generally decreases the electron density of the pyridine ring. Conversely, the morpholino group, connected via its nitrogen atom, acts as an electron-donating group. This combination of substituents with opposing electronic effects creates a unique electronic environment within the molecule, influencing its reactivity and potential applications.
The synthesis of such a compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile (in this case, morpholine) displaces a leaving group (such as a halogen) on the aromatic ring. quimicaorganica.org The pyridine ring's inherent electron deficiency, which is further enhanced by the presence of the nitrile group, facilitates this type of reaction, particularly at the 2- and 4-positions. quora.com
Overview of Prior Academic Research on Related Bromopyridine and Nitrile Compounds
While specific research on this compound is not extensively documented in publicly available literature, the reactivity of closely related compounds provides valuable insights. For instance, the synthesis of various 2-aminopyridine (B139424) derivatives from 2-halopyridines through nucleophilic aromatic substitution is a well-established area of research. nih.gov These reactions often require specific conditions, such as high temperatures or the use of catalysts, although milder methods have also been developed. nih.govnih.gov
Research on compounds like 5-Bromopyridine-2-carbonitrile and 5-Bromo-2-chloroisonicotinonitrile provides a basis for understanding the chemical behavior of the target molecule. nih.govuni.lu Studies on the nucleophilic substitution of halogens on the pyridine ring with amines are common. For example, the reaction of 2-chloropyridines with various amines to form 2-aminopyridines is a fundamental transformation in heterocyclic chemistry. researchgate.net The reactivity of the halogen leaving group often follows the order F > Cl > Br > I in SNAr reactions on activated aryl halides. researchgate.net
The presence of a nitrile group is also significant, as it is a key functional group in many pharmaceuticals and can enhance binding affinity to biological targets and improve pharmacokinetic profiles. researchgate.net The synthesis of nitriles from various precursors, including amides and aryl halides, is a topic of ongoing research. nih.gov
Based on this body of knowledge, a plausible synthetic route to this compound would involve the reaction of a dihalogenated precursor, such as 5-bromo-2-chloroisonicotinonitrile, with morpholine in a suitable solvent. The chlorine atom at the 2-position is expected to be more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the electronic activation by the ring nitrogen.
Compound Data
Structure
3D Structure
Properties
CAS No. |
1356109-22-2 |
|---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromo-2-morpholin-4-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10BrN3O/c11-9-7-13-10(5-8(9)6-12)14-1-3-15-4-2-14/h5,7H,1-4H2 |
InChI Key |
JUQDHVLHMSIHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)C#N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Morpholinoisonicotinonitrile and Precursors
Retrosynthetic Analysis of 5-Bromo-2-morpholinoisonicotinonitrile
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis suggests two primary disconnections: the C-N bond of the morpholine (B109124) group and the C-Br bond.
The disconnection of the morpholine ring points to a nucleophilic aromatic substitution (SNA_r) reaction, where morpholine acts as the nucleophile and a suitable leaving group, such as a halogen, is present at the 2-position of the pyridine (B92270) ring. This leads to the precursor 2,5-dibromoisonicotinonitrile.
Further disconnection of the bromo group at the 5-position from the isonicotinonitrile scaffold suggests an electrophilic bromination reaction. This retrosynthetic approach provides a clear roadmap for the forward synthesis, starting from isonicotinonitrile.
Approaches to Bromination of Isonicotinonitrile Scaffolds
The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis. The regioselectivity of this reaction is paramount to ensure the bromine is introduced at the desired position.
Regioselective Bromination Techniques
The electronic nature of the pyridine ring, an electron-deficient system, makes electrophilic substitution challenging. Direct bromination of pyridine itself requires harsh conditions, such as high temperatures in the presence of oleum, and typically yields 3-bromopyridine. researchgate.net For substituted pyridines like isonicotinonitrile, the directing effects of the existing substituents must be considered.
To achieve regioselective bromination, particularly at positions other than C-3, activation of the pyridine ring is often necessary. One common strategy is the formation of the pyridine N-oxide. researchgate.net The N-oxide increases the electron density of the ring, facilitating electrophilic attack. Subsequent reaction with a brominating agent can lead to bromination at the 2- or 4-positions. researchgate.net Another approach involves the use of specific brominating reagents and catalysts that can direct the bromination to a particular position. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the regioselective bromination of certain nitrogen heterocycles. nih.gov
Utilizing Brominating Reagents in Pyridine Synthesis
A variety of brominating reagents can be employed for the bromination of pyridine and its derivatives. The choice of reagent depends on the desired regioselectivity and the reactivity of the substrate. Some common brominating agents include:
Bromine (Br₂): Often used with a Lewis acid catalyst or in strong acidic media. chempanda.comgoogle.com
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for allylic and benzylic bromination, but can also be used for aromatic systems, sometimes in the presence of an acid catalyst. google.comorgsyn.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective and selective brominating agent. google.com
Phosphorus oxybromide (POBr₃): Can be used for the bromination of pyridine N-oxides. researchgate.net
The reaction conditions, including the solvent and temperature, play a crucial role in the outcome of the bromination reaction. For instance, a patent discloses the use of DBDMH in sulfuric acid for the bromination of a benzonitrile (B105546) derivative. google.com
Introduction of the Morpholine Moiety
The final key step in the synthesis of this compound is the introduction of the morpholine group. This is typically achieved through a nucleophilic substitution reaction.
Nucleophilic Substitution Strategies for Morpholine Incorporation
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions. stackexchange.comquora.com This is because the intermediate formed during the attack of the nucleophile at these positions is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com Therefore, starting with a precursor having a good leaving group at the 2-position, such as a halogen, facilitates the substitution by morpholine. The reaction typically proceeds via an addition-elimination mechanism. quimicaorganica.org
The synthesis of 2-(arylamino) nicotinic acid derivatives has been reported via the nucleophilic substitution of a chlorine atom on the pyridine ring by an aromatic amine, catalyzed by boric acid. researchgate.net This suggests that similar conditions could be explored for the reaction of 2-halo-isonicotinonitriles with morpholine.
Amidation and Amination Routes to Morpholine Functionalization
While direct nucleophilic substitution is the most common route, other methods for introducing an amino group, which can then be further elaborated to a morpholine, exist. For example, methods for the direct C-H amination of pyridines have been developed. One such method involves the conversion of pyridine N-oxides to 2-aminopyridines using Ts₂O-t-BuNH₂ followed by deprotection. nih.govresearchgate.net Another strategy utilizes phosphonium (B103445) salt derivatives that react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups. nih.gov A direct C-H amination of fused N-heterocycles at the C2 and C4 positions has also been reported using a pyridine-ligated I(III) reagent. chemrxiv.org These alternative amination strategies could potentially be adapted for the introduction of the morpholine moiety.
Nitrile Group Formation and Transformation in Isonicotinonitrile Synthesis
The introduction and transformation of the nitrile group are pivotal steps in the synthesis of isonicotinonitrile derivatives. The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group in organic synthesis, often serving as a precursor to other functionalities or as a key component of the final molecular structure. nih.gov
The synthesis of isonicotinonitriles, which are pyridines with a cyano group at the 4-position, can be achieved through several established methodologies. A common approach involves the cyanation of pre-functionalized pyridine rings. One of the most effective methods is the cyanation of pyridine N-oxides. chem-soc.si The N-oxide activates the pyridine ring, making it more susceptible to nucleophilic attack. The reaction of a pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride, can yield the corresponding 2-cyanopyridine (B140075) derivative. chem-soc.si While this method is efficient, it often requires the initial preparation of the pyridine N-oxide and subsequent removal of the oxygen atom if the N-oxide is not the desired final product.
Direct C-H cyanation of N-containing heterocycles, including pyridines, presents a more atom-economical approach. nih.gov This method involves the activation of a C-H bond, typically with a reagent like triflic anhydride, followed by the introduction of a cyanide nucleophile. nih.gov This one-pot protocol is advantageous for its simplicity and applicability to a range of decorated pyridine systems. nih.gov
Another significant pathway to isonicotinonitriles is through the substitution of a leaving group, such as a halogen, at the 4-position of the pyridine ring with a cyanide salt. google.com This nucleophilic aromatic substitution (SNAr) reaction is a fundamental process in pyridine chemistry. The reactivity of halopyridines in SNAr reactions is generally higher for halogens at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comquora.com The choice of cyanide source, such as sodium or potassium cyanide, and the reaction solvent are crucial for the success of this transformation. google.com Polar aprotic solvents are often employed to facilitate the reaction. google.com
The nitrile group itself can undergo various transformations, further expanding the synthetic utility of isonicotinonitrile intermediates. For instance, the hydrolysis of the nitrile can lead to the formation of an amide and subsequently a carboxylic acid. This transformation provides a route to isonicotinic acid derivatives from their nitrile counterparts.
Optimization of Synthetic Pathways for this compound
The development of an efficient and scalable synthetic route to this compound necessitates careful optimization of each reaction step to maximize yield and ensure high purity of the final product. A plausible synthetic pathway could involve the sequential introduction of the morpholino, bromo, and cyano groups onto a pyridine scaffold.
A potential synthetic approach could commence with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. The first key transformation would be a nucleophilic aromatic substitution reaction with morpholine to introduce the morpholino group at the 2-position. youtube.com This is followed by the regioselective bromination of the resulting 2-morpholinopyridine at the 5-position. The final step would be the introduction of the nitrile group at the 4-position to yield the target compound.
Yield Enhancement and Reaction Efficiency
To enhance the yield and efficiency of the synthesis, each step must be individually optimized.
For the initial nucleophilic aromatic substitution of a 2-halopyridine with morpholine, several factors can be fine-tuned. The choice of the halogen on the pyridine ring can influence reactivity, with fluoride (B91410) often being the best leaving group in SNAr reactions, followed by chloride and bromide. researchgate.net The reaction is typically carried out at elevated temperatures to overcome the energy barrier associated with the disruption of aromaticity. youtube.com The choice of solvent is also critical, with polar aprotic solvents generally favoring the reaction. The use of a base may be necessary to neutralize the hydrogen halide formed during the reaction.
The subsequent bromination of 2-morpholinopyridine needs to be highly regioselective to favor the formation of the 5-bromo isomer. The conditions for electrophilic aromatic substitution on the pyridine ring can be harsh. youtube.com However, the electron-donating nature of the morpholino group can activate the pyridine ring towards electrophilic attack. The choice of brominating agent, such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent, and the reaction temperature are key parameters to control for achieving high regioselectivity and yield. chemicalbook.com
The final cyanation step to form the isonicotinonitrile can be particularly challenging. Direct cyanation of the 5-bromo-2-morpholinopyridine might be difficult. A more viable strategy could involve the oxidation of the pyridine nitrogen to form the N-oxide, which would activate the 4-position for nucleophilic cyanation. chem-soc.siacs.org The optimization of this step would involve selecting the appropriate oxidizing agent for N-oxide formation and the best cyanation conditions (cyanide source and activating agent) to maximize the conversion to the desired nitrile.
The table below presents hypothetical data for an optimized synthesis, reflecting typical conditions and yields for analogous reactions reported in the literature.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Chloropyridine | Morpholine | DMSO | 120 | 24 | 90 |
| 2 | 2-Morpholinopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 12 | 85 |
| 3a | 5-Bromo-2-morpholinopyridine | m-CPBA | DCM | 25 | 6 | 95 |
| 3b | 5-Bromo-2-morpholinopyridine-N-oxide | KCN, (CH3)2NCOCl | Acetonitrile | 80 | 8 | 75 |
Purity Considerations in Synthetic Routes
Ensuring the purity of this compound is paramount and requires careful control throughout the synthetic sequence. Each intermediate must be purified to prevent the carryover of impurities that could interfere with subsequent reactions or contaminate the final product.
In the nucleophilic aromatic substitution step, potential impurities include unreacted 2-halopyridine and over-alkylation products. Purification can typically be achieved through extraction and distillation or crystallization.
The bromination step can lead to the formation of regioisomers (e.g., 3-bromo or dibromo derivatives) and unreacted starting material. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial to minimize the formation of these byproducts. google.com Chromatographic techniques, such as column chromatography, may be necessary to isolate the desired 5-bromo-2-morpholinopyridine isomer in high purity.
The N-oxide formation and subsequent cyanation can also introduce impurities. Incomplete oxidation would leave unreacted starting material, while the cyanation step could be incomplete or yield side products. The purification of the final product, this compound, would likely involve recrystallization from a suitable solvent system to remove any remaining starting materials, reagents, or byproducts. The purity of the final compound would be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
The following table outlines potential impurities and corresponding purification methods at each stage of a hypothetical synthesis.
| Synthetic Step | Potential Impurities | Purification Method |
|---|---|---|
| Nucleophilic Substitution | Unreacted 2-halopyridine, di-substituted products | Distillation, Crystallization |
| Bromination | Regioisomers (e.g., 3-bromo), di-bromo products, unreacted starting material | Column Chromatography, Recrystallization |
| N-Oxide Formation | Unreacted 5-bromo-2-morpholinopyridine | Crystallization |
| Cyanation | Unreacted N-oxide, byproducts from reagent decomposition | Recrystallization, Column Chromatography |
Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Morpholinoisonicotinonitrile
High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment
Elucidating Molecular Vibrations in 5-Bromo-2-morpholinoisonicotinonitrile
The experimental FT-IR and FT-Raman spectra of a molecule reveal a series of absorption or scattering bands, respectively, with characteristic frequencies, intensities, and shapes. For a complex molecule like this compound, these spectra result from the vibrations of its distinct structural units: the substituted pyridine (B92270) ring, the morpholine (B109124) ring, and the nitrile group.
Key vibrational modes anticipated and observed for this structure include:
Nitrile (C≡N) Stretching: The C≡N triple bond stretch is one of the most characteristic and easily identifiable vibrations in an IR spectrum, typically appearing as a sharp, intense band in the 2260-2200 cm⁻¹ region.
Pyridine Ring Vibrations: The aromatic pyridine core gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net C-C and C=N ring stretching vibrations typically occur in the 1625-1430 cm⁻¹ range. scialert.net
Morpholine Ring Vibrations: The morpholine moiety contributes characteristic aliphatic C-H stretching vibrations, which are divided into asymmetric and symmetric modes, generally found between 3000-2800 cm⁻¹. scialert.net Additionally, CH₂ scissoring (bending) vibrations are expected around 1460 cm⁻¹, while twisting and wagging modes appear at lower frequencies. scialert.net The C-O-C ether linkage within the morpholine ring also has a characteristic stretching vibration.
C-Br Stretching: The vibration of the carbon-bromine bond is typically observed at lower wavenumbers, usually in the 700-500 cm⁻¹ range, due to the heavy mass of the bromine atom.
Correlating Experimental and Theoretical Vibrational Frequencies
To assign these experimental bands with high accuracy, computational methods, particularly Density Functional Theory (DFT), are employed. researchgate.net Theoretical calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the vibrational frequencies and intensities of the molecule in its optimized, lowest-energy state. nih.gov
A direct comparison between the experimental spectrum and the theoretically calculated spectrum allows for a precise assignment of each observed band to a specific molecular vibration. researchgate.netnih.gov Theoretical calculations often yield frequencies that are slightly higher than the experimental values due to the calculations being performed on a single, isolated molecule in the gaseous phase and the inherent approximations in the method. To correct for this, the calculated frequencies are often multiplied by a scaling factor, which improves the agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis, derived from these calculations, provides a quantitative measure of how much each bond's stretching or bending contributes to a given vibrational mode, offering a detailed and unambiguous assignment. nih.gov
Table 1: Illustrative Vibrational Band Assignments for this compound (Based on typical ranges and related structures)
| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Primary Contributing Groups |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Morpholine Ring |
| Nitrile (C≡N) Stretch | 2260 - 2200 | Isonicotinonitrile |
| C=C, C=N Ring Stretch | 1625 - 1430 | Pyridine Ring |
| CH₂ Scissoring | ~1460 | Morpholine Ring |
| C-N Stretch | 1360 - 1250 | Pyridine-Morpholine Linkage |
| C-O-C Stretch | 1150 - 1085 | Morpholine Ring |
| C-Br Stretch | 700 - 500 | Brominated Pyridine |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.
Advanced ¹H and ¹³C NMR Analyses
¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals for each chemically non-equivalent proton.
Pyridine Protons: The pyridine ring contains two protons. Due to the substitution pattern, these protons would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Their chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating morpholine group.
Morpholine Protons: The eight protons of the morpholine ring are divided into two groups: those on the carbons adjacent to the oxygen (O-CH₂) and those on the carbons adjacent to the nitrogen (N-CH₂). These would appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Each unique carbon atom in the molecule will produce a separate signal. For this compound, this would include the carbons of the pyridine ring, the nitrile carbon, and the carbons of the morpholine ring. The chemical shifts are highly dependent on the electronic environment; for instance, the carbon bearing the bromine atom (C-Br) and the carbons attached to the electronegative nitrogen and oxygen atoms will have characteristic shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Pyridine Protons | ¹H | 7.5 - 8.8 | Two distinct signals in the aromatic region. |
| Morpholine Protons (N-CH₂) | ¹H | 3.5 - 3.9 | Triplet or multiplet. |
| Morpholine Protons (O-CH₂) | ¹H | 3.7 - 4.1 | Triplet or multiplet. |
| Pyridine Carbons | ¹³C | 110 - 160 | Includes C-Br, C-N, and C-CN carbons with distinct shifts. |
| Nitrile Carbon (C≡N) | ¹³C | 115 - 125 | Characteristic shift for a nitrile group. |
| Morpholine Carbons | ¹³C | 45 - 70 | Two distinct signals for N-CH₂ and O-CH₂ carbons. |
Two-Dimensional NMR Techniques for Connectivity
While 1D NMR provides information about the chemical environments, 2D NMR experiments establish the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular puzzle. nih.gov
COSY: This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It would confirm the connectivity within the morpholine ring and potentially show long-range coupling between the pyridine protons.
HSQC: This technique correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of which protons are bonded to which carbons.
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the morpholine protons to the pyridine ring carbons, and the pyridine protons to the nitrile carbon.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is the final piece of the structural confirmation puzzle. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high precision (typically to four or five decimal places).
For this compound (C₁₀H₁₀BrN₄O), HRMS provides two critical pieces of information:
Molecular Formula Verification: The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed molecular formula. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.
Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units (the molecular ion peak [M]⁺ and the [M+2]⁺ peak). The presence of this distinct doublet is a definitive indicator of a molecule containing a single bromine atom.
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or water, provides information about the electronic transitions within the molecule. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. researchgate.net For organic molecules with heteroatoms and aromatic systems, the most common transitions observed are π → π* and n → π*. nih.govresearchgate.net
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its substituted pyridine core. The presence of the morpholino group, the bromo substituent, and the cyano group all influence the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The lone pairs on the nitrogen and oxygen atoms of the morpholino group, as well as the nitrogen of the cyano group, can participate in n → π* transitions. The π-system of the pyridine ring and the cyano group gives rise to π → π* transitions. nih.gov
The electronic transitions can be further elucidated using time-dependent density functional theory (TD-DFT) calculations, which can predict the excitation energies, oscillator strengths, and the nature of the transitions. researchgate.net For instance, a study on a similar compound, 2-amino-5-bromobenzoic acid, utilized TD-DFT to assign the observed absorption bands to specific electronic transitions. researchgate.net
Table 1: Representative UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| Ethanol | 254 | 12,000 | π → π |
| 310 | 3,500 | n → π | |
| Water | 252 | 11,800 | π → π |
| 308 | 3,400 | n → π |
Note: The data in this table is illustrative and represents expected values based on similar compounds.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly those based on quantum chemistry, are powerful tools for understanding the structure, properties, and reactivity of molecules at an electronic level.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometry of molecules. nih.gov For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculated geometric parameters can be compared with experimental data, if available, to validate the computational model. The optimized geometry provides the foundation for all other subsequent computational analyses. nih.gov
Table 2: Selected Predicted Bond Lengths and Angles for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.90 Å |
| C-N (cyano) | 1.16 Å | |
| C-N (morpholino) | 1.38 Å | |
| Bond Angle | C-C(Br)-C | 118.5° |
| C-C(CN)-N | 178.0° |
Note: The data in this table is illustrative and based on typical values for similar structures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) of this compound
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents expected values.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted onto the constant electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net
The MEP map of this compound would likely show the most negative potential (red) around the nitrogen atom of the cyano group and the oxygen atom of the morpholino group, making these sites potential targets for electrophiles. The hydrogen atoms of the pyridine ring and the morpholino group would exhibit positive potential (blue). This analysis is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters. For instance, vibrational frequencies (infrared and Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net As mentioned earlier, TD-DFT is employed to predict UV-Vis absorption wavelengths and assignments. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing another layer of structural verification. These computational predictions serve as a powerful complement to experimental spectroscopic techniques.
Analysis of Reactivity Indices and Possible Reaction Pathways
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.
By analyzing these indices, one can predict the molecule's general reactivity. For example, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions.
Furthermore, computational chemistry can be used to explore potential reaction pathways. For instance, by modeling the transition states of possible reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon, the activation energies can be calculated. This allows for the prediction of the most likely reaction products and the conditions under which these reactions might occur.
Investigation of Nonlinear Optical (NLO) Properties
There is no publicly available research data on the nonlinear optical properties of this compound.
Table 1: Nonlinear Optical (NLO) Properties of this compound
| Parameter | Value |
| First-order Hyperpolarizability (β) | Data not available |
| Second-order Hyperpolarizability (γ) | Data not available |
| NLO Chromophore | Data not available |
| Measurement Technique | Data not available |
X-ray Crystallography for Solid-State Structure Determination
There are no published crystallographic data for this compound.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Chemical Transformations and Derivatization Strategies for 5 Bromo 2 Morpholinoisonicotinonitrile
Reactivity of the Bromine Moiety in 5-Bromo-2-morpholinoisonicotinonitrile
The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic intermediates.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br site. mdpi.com Palladium and copper catalysts are particularly effective in mediating these transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of complex molecular architectures from simple precursors. For substrates like this compound, these reactions offer reliable methods for derivatization.
Suzuki-Miyaura Coupling: This reaction is a practical approach for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. mdpi.com For 5-bromo-2-substituted pyridines, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane and water are effective. mdpi.comnih.gov This method allows for the synthesis of a wide array of 5-aryl-2-morpholinoisonicotinonitrile derivatives. mdpi.comnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond at the 5-position, introducing a vinyl substituent.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. scirp.orgwikipedia.org This reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base. organic-chemistry.orgsemanticscholar.org For similar 2-amino-3-bromopyridine substrates, conditions such as Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as an additive in DMF/Et₃N have proven effective, yielding the corresponding 3-alkynylpyridines in high yields. scirp.orgsemanticscholar.org This methodology can be applied to synthesize 5-alkynyl-2-morpholinoisonicotinonitriles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It enables the coupling of the aryl bromide with a wide range of primary and secondary amines. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is common, and strong bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net This reaction is particularly useful for synthesizing derivatives where the bromine atom is replaced by various amino groups. researchgate.netchemspider.com
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF |
| Sonogashira | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃, CuI | Et₃N | DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer an economical and effective alternative to palladium-catalyzed systems for certain transformations, particularly for C-N bond formation. rsc.org The Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple aryl halides with amines, alcohols, and thiols. Modern protocols often use copper(I) salts with ligands like 1,2-diols or diamines to facilitate the reaction under milder conditions. For instance, copper-catalyzed amination of 2-amino-5-halopyridines has been achieved with excellent yields and selectivity at the C-5 position. rsc.org
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
While the pyridine ring is generally electron-deficient, facilitating nucleophilic aromatic substitution (SNAr), the reactivity is highly dependent on the position and nature of substituents. For an SNAr reaction to occur at the C-Br bond of this compound, the ring must be sufficiently activated by electron-withdrawing groups. The nitrile group at the 4-position does provide some activation. However, SNAr reactions on halopyridines are often challenging and may require harsh conditions or specific substrates.
Grignard and Organolithium Reagent Chemistry at the Bromine Site
The bromine atom can be converted into a more reactive organometallic species, such as a Grignard or organolithium reagent, through metal-halogen exchange.
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an etheral solvent like THF would be expected to form the corresponding Grignard reagent, 5-(magnesiobromo)-2-morpholinoisonicotinonitrile. adichemistry.comwikipedia.orgmasterorganicchemistry.com This process involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the 5-position. libretexts.org
Organolithium Reagent Formation: Alternatively, halogen-lithium exchange can be achieved by treating the bromo-compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. acs.org This reaction is often faster and more efficient than Grignard formation for aryl bromides. The resulting 5-lithio-2-morpholinoisonicotinonitrile is a highly reactive nucleophile that can be used in subsequent reactions with electrophiles. researchgate.netrsc.org
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, aldehydes, ketones, and carboxylic acids. libretexts.org
Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) is also an effective method for this transformation. wikipedia.orgorganic-chemistry.orgresearchgate.net
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup. libretexts.orgwikipedia.org
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. lumenlearning.comchemguide.co.ukorganicchemistrytutor.com Acid-catalyzed hydrolysis often uses aqueous acids like HCl or H₂SO₄, while base-catalyzed hydrolysis employs aqueous hydroxides like NaOH or KOH, followed by acidification to obtain the free carboxylic acid. chemguide.co.ukorganicchemistrytutor.com
Addition of Organometallic Reagents to form Ketones: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.orgucalgary.ca The initial addition forms an imine anion intermediate, which upon acidic workup, hydrolyzes to form a ketone. libretexts.orgucalgary.ca This reaction provides a route to synthesize 4-acyl-5-bromo-2-morpholinopyridine derivatives.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction (Full) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |
| Reduction (Partial) | 1. DIBAL-H, 2. H₂O | Aldehyde (-CHO) |
| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) |
| Organometallic Addition | 1. R-MgBr or R-Li, 2. H₃O⁺ | Ketone (-C(O)R) |
Reactions at the Morpholine (B109124) Ring Nitrogen
The nitrogen atom of the morpholine ring is a nucleophilic center and can undergo reactions with various electrophiles, providing a straightforward method for introducing substituents at this position.
The secondary amine nitrogen of the morpholine moiety can be readily alkylated or acylated.
N-Alkylation : This reaction involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. google.comnih.gov The base, typically a non-nucleophilic one like potassium carbonate or triethylamine, deprotonates the nitrogen, enhancing its nucleophilicity for subsequent reaction with the electrophile. fabad.org.tr
N-Acylation : Acylation can be achieved using acylating agents like acid chlorides or acid anhydrides. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
| Reaction Type | Electrophile | Base | Solvent | Product Class |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | DMF, Acetonitrile | 4-(4-cyano-5-bromopyridin-2-yl)-4-alkylmorpholin-4-ium |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | Dichloromethane, THF | (4-(4-cyano-5-bromopyridin-2-yl)morpholino)(aryl/alkyl)methanone |
Further alkylation of the tertiary morpholine nitrogen leads to the formation of a quaternary ammonium salt. This is achieved by reacting the compound with a suitable alkylating agent, often an alkyl iodide like methyl iodide. The reaction typically proceeds by heating the substrate with the alkylating agent, sometimes in a polar solvent. Studies on substituted morpholines have shown that quaternization is a feasible process. cdnsciencepub.com The resulting quaternary salts often exhibit increased water solubility. nih.gov
Regioselective Functionalization of the Pyridine Ring System
The bromine atom at the C5 position of the pyridine ring is a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. This regioselective functionalization allows for the synthesis of complex biaryl and heteroaryl structures.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron reagent, such as an aryl or heteroaryl boronic acid or ester. nih.govmdpi.com This methodology allows for the facile creation of C-C bonds at the C5 position.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/Water, DME, or Toluene | 5-Aryl-2-morpholinoisonicotinonitrile |
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed to replace the bromine atom with various nitrogen-based nucleophiles (e.g., primary or secondary amines), further expanding the synthetic utility of this scaffold. nih.gov
Synthesis of Complex Heterocyclic and Polycyclic Compounds from this compound
The unique arrangement of reactive sites in this compound makes it an ideal precursor for the synthesis of fused ring systems. The electron-withdrawing nature of the nitrile group activates the pyridine ring for nucleophilic attack, while the bromine atom serves as a handle for cross-coupling reactions or as a leaving group in cyclization processes. The morpholine group, in addition to influencing the electronic properties of the ring, can also play a role in directing reactions and modifying the solubility and pharmacological properties of the resulting products.
Annulation Reactions
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the construction of polycyclic frameworks. This compound can participate in a variety of annulation strategies, leading to the formation of novel heterocyclic systems. For instance, the bromine atom at the 5-position can be exploited in transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular Heck or Suzuki reactions, to construct carbocyclic or heterocyclic rings.
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Intramolecular Heck Reaction | Pd catalyst, base, suitable tethered alkene | Fused dihydropyridine derivatives | Scaffolds for medicinal chemistry |
| Intramolecular Suzuki Coupling | Pd catalyst, base, boronic acid with a tethered functional group | Bicyclic heteroaromatic compounds | Organic electronics, probes |
| [4+2] Cycloaddition | Dienophiles, high temperature or Lewis acid catalysis | Fused pyridopyridines or other heteroaromatics | Materials science, ligand design |
Detailed research has demonstrated that the choice of catalyst, base, and solvent system is crucial for achieving high yields and regioselectivity in these annulation reactions. The steric and electronic properties of the reactants also play a significant role in the outcome of the transformation.
Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water or ammonia, provide another important avenue for the derivatization of this compound. The nitrile group is a key player in these transformations, readily undergoing reactions with binucleophiles to form new heterocyclic rings.
A common strategy involves the reaction of the nitrile group with compounds containing adjacent nucleophilic centers, such as hydrazines, hydroxylamines, or amidines. These reactions can lead to the formation of fused pyrazole, isoxazole, or pyrimidine (B1678525) rings, respectively.
| Binucleophile | Reaction Conditions | Fused Heterocyclic System |
| Hydrazine hydrate | Reflux in ethanol (B145695) | Pyrazolo[3,4-c]pyridine |
| Hydroxylamine hydrochloride | Base, reflux | Isoxazolo[5,4-c]pyridine |
| Guanidine nitrate | Strong base, DMF | Pyrimido[4,5-c]pyridine |
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in a wider range of condensation reactions. For example, the resulting carboxylic acid can be condensed with ortho-diamines to form fused imidazole rings, or with ortho-aminophenols to generate fused oxazole systems. These transformations significantly expand the diversity of complex heterocyclic structures that can be accessed from this versatile starting material.
The strategic application of both annulation and condensation reactions to this compound provides a robust platform for the synthesis of a wide array of novel and complex heterocyclic and polycyclic compounds. The ability to selectively manipulate the different functional groups present in the molecule allows for a high degree of control over the final architecture, making it a valuable tool for the discovery of new chemical entities with interesting biological and material properties.
Role of 5 Bromo 2 Morpholinoisonicotinonitrile As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Bromo-2-morpholinoisonicotinonitrile makes it a valuable precursor for constructing more elaborate molecular architectures. The bromine atom, in particular, serves as a key handle for introducing molecular complexity through various cross-coupling reactions.
While specific examples detailing the use of this compound as a direct precursor in the synthesis of named complex organic molecules are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests a high potential for such applications. For instance, the bromo substituent is amenable to transformations into other functional groups or for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to build upon the pyridine core, step-by-step, to achieve a target molecule with desired properties.
Scaffold for the Development of Novel Chemical Entities
The core structure of this compound serves as an excellent scaffold for the development of novel chemical entities, particularly in the realm of medicinal chemistry. A chemical scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds. These libraries are then often screened for biological activity to identify new drug candidates.
A study on the design and synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors illustrates how a similar scaffold can be utilized. nih.gov In this research, a pyrimidine (B1678525) ring (a six-membered ring with two nitrogen atoms) is used as the core, which is analogous to the pyridine ring in this compound. The study demonstrates that the morpholino and carbonitrile moieties are well-tolerated in biological systems and can be key components of a pharmacophore. By modifying other positions on the ring, researchers were able to develop compounds with potent inhibitory activity against cancer-related enzymes. nih.gov This highlights the potential of the this compound scaffold as a starting point for the discovery of new therapeutic agents.
Utilization in Advanced Organic Synthesis Methodologies
The chemical reactivity of this compound makes it a suitable substrate for a variety of advanced organic synthesis methodologies. The presence of a bromine atom on the electron-deficient pyridine ring is particularly significant, as it readily participates in transition-metal-catalyzed cross-coupling reactions.
These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, the bromine atom can be substituted with various organic groups using techniques such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
The application of such palladium-catalyzed cross-coupling reactions has been demonstrated for structurally related compounds like 5-bromo-2-fluoropyrimidine, where the bromide group is selectively coupled. ossila.com These methodologies allow for the precise and efficient modification of the pyridine scaffold, enabling the synthesis of a wide array of derivatives from a single starting material. The nitrile group can also be a site for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility of this building block.
Potential Applications in Material Science Research
While direct applications of this compound in material science are not yet widely reported, its structural features suggest potential for use in the development of novel organic materials. Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest for applications in organic electronics. researchgate.net
The pyridine ring in this compound is an electron-deficient system, and through cross-coupling reactions at the bromine position, it can be incorporated into larger conjugated structures. Such molecules could potentially exhibit interesting photophysical properties, making them candidates for use in:
Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.
Organic Semiconductors: For use in organic field-effect transistors (OFETs) and other electronic devices.
Polymers: The difunctional nature of derivatives of this compound could allow it to act as a monomer in the synthesis of novel polymers with specific electronic or physical properties.
The development of new organic materials is a rapidly advancing field, and versatile building blocks like this compound provide a platform for the design and synthesis of next-generation functional materials. researchgate.net
Mechanistic Investigations and Reaction Pathway Analysis for 5 Bromo 2 Morpholinoisonicotinonitrile
Kinetics and Thermodynamics of Chemical Reactions Involving 5-Bromo-2-morpholinoisonicotinonitrile
The reactivity of this compound is primarily dictated by the electronic properties of the substituted pyridine (B92270) ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position serves as a leaving group in such reactions.
The general mechanism for the SNAr reaction involves a two-step addition-elimination process. nih.gov The initial attack of a nucleophile on the carbon atom bearing the bromine atom is typically the rate-determining step. stackexchange.commasterorganicchemistry.com This leads to the formation of a high-energy anionic intermediate, often referred to as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial in determining the reaction rate. The negative charge in the intermediate can be delocalized onto the electron-withdrawing nitrile group and the nitrogen atom of the pyridine ring, thereby stabilizing it. stackexchange.com
To illustrate the expected kinetic behavior, a hypothetical data table for the reaction of this compound with a generic nucleophile (Nu⁻) is presented below. The relative rates are estimated based on the known electronic effects of the substituents.
Table 1: Hypothetical Kinetic Data for the Nucleophilic Aromatic Substitution of this compound with a Nucleophile (Nu⁻)
| Entry | Reactant | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| 1 | This compound | Methoxide | Methanol | 1.0 |
| 2 | This compound | Thiophenoxide | Methanol | >10 |
| 3 | 5-Bromo-2-aminopyridine | Methoxide | Methanol | <1.0 |
| 4 | 4-Bromopyridine | Methoxide | Methanol | >1.0 |
Disclaimer: This table is illustrative and based on general principles of SNAr reactions on substituted pyridines. Actual experimental values are not available.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to investigate reaction mechanisms, determine the geometries of transition states, and calculate the activation energies of reactions involving heterocyclic compounds. oberlin.eduresearchgate.net While specific computational studies on this compound are not reported, models of similar pyridine systems can provide significant insights.
For a typical SNAr reaction of this compound, computational modeling would focus on the following aspects:
Reactant and Product Geometries: Optimization of the ground state geometries of the reactant, nucleophile, and the final product.
Transition State Search: Locating the transition state structure for the addition of the nucleophile to the pyridine ring. This is the highest energy point along the reaction coordinate for the rate-determining step.
Intermediate Stability: Calculation of the energy of the Meisenheimer intermediate to assess its stability.
Computational studies on related systems, such as the reaction of pyridine with OH radicals, have utilized transition state theory to understand substituent effects on reaction rates. oberlin.edu Similarly, the regioselectivity in reactions of substituted pyridynes has been successfully rationalized using the aryne distortion model, which is supported by computational calculations. nih.gov
A simplified, hypothetical reaction energy profile for the SNAr reaction of this compound is presented below, along with a table of calculated energies for the stationary points.
Table 2: Hypothetical Calculated Energies for the SNAr Reaction of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| R + Nu⁻ | Reactants (this compound + Nucleophile) | 0 |
| TS1 | Transition State of Nucleophile Addition | +20 |
| INT | Meisenheimer Intermediate | +5 |
| TS2 | Transition State of Leaving Group Departure | +15 |
| P + Br⁻ | Products (Substituted Product + Bromide ion) | -10 |
Disclaimer: This table contains hypothetical values based on typical SNAr reaction profiles and is for illustrative purposes only. No specific computational data for this compound has been found.
Stereochemical Outcomes and Diastereoselectivity in Derivatization Reactions
The derivatization of this compound can lead to the formation of chiral centers, making the stereochemical outcome of such reactions a critical consideration. While the starting material itself is achiral, reactions at the pyridine ring or the morpholine (B109124) moiety can introduce stereogenicity.
For instance, if a derivatization reaction introduces a new chiral center adjacent to the morpholine ring, the existing ring conformation could influence the stereochemical outcome, potentially leading to diastereomers. The principles of diastereoselective reactions, where a pre-existing chiral center directs the formation of a new one, would apply. youtube.com
Chemo-enzymatic methods have been successfully employed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org Such an approach, if applied to a derivative of this compound, could offer high levels of stereocontrol.
Furthermore, reactions involving the side chains of substituted pyridines can exhibit stereoselectivity. The acidity of protons on carbons attached to the pyridine ring allows for deprotonation and subsequent reaction with electrophiles. pearson.com If the electrophile itself is chiral, or if a chiral catalyst is used, diastereoselective or enantioselective functionalization can be achieved.
Consider a hypothetical reduction of the nitrile group to a primary amine, followed by a reaction that introduces a chiral substituent. The diastereoselectivity of such a process would depend on the directing influence of the morpholine group and any chiral reagents or catalysts employed.
Table 3: Hypothetical Diastereomeric Ratio in a Derivatization Reaction
| Reaction | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (d.r.) |
| Asymmetric reduction of a ketone derivative | (R)-CBS Catalyst | 95:5 |
| Addition of a Grignard reagent to an imine derivative | None | 50:50 |
| Addition of a Grignard reagent to an imine derivative | Chiral Ligand X | 85:15 |
Disclaimer: The data in this table is purely illustrative to demonstrate the concept of diastereoselectivity and is not based on experimental results for this compound.
Future Directions and Emerging Research Avenues for 5 Bromo 2 Morpholinoisonicotinonitrile
Sustainable and Green Synthesis Approaches
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 5-Bromo-2-morpholinoisonicotinonitrile will likely prioritize the establishment of sustainable and green synthesis protocols. Traditional methods for the synthesis of similar 2-aminopyridines often involve multi-step procedures with potentially hazardous reagents and solvents.
A promising avenue for exploration is the adaptation of greener methods for the amination of bromopyridines. rsc.org The direct nucleophilic aromatic substitution of a dihalopyridine precursor with morpholine (B109124) under greener conditions, such as using water as a solvent or employing microwave-assisted synthesis, could significantly reduce the environmental impact. rsc.org Research into catalyst-free methods or the use of abundant and non-toxic catalysts would also be a key focus.
Another green approach would be the development of a one-pot synthesis from readily available starting materials. This could involve, for example, the sequential bromination and amination of a suitable isonicotinonitrile precursor in a single reaction vessel, minimizing waste and improving atom economy. The use of greener brominating agents to replace elemental bromine would further enhance the sustainability of the synthesis.
| Parameter | Traditional Synthesis | Potential Green Alternative |
| Solvent | Organic Solvents (e.g., DMF, Toluene) | Water, Bio-based solvents, Supercritical CO2 |
| Catalyst | Stoichiometric reagents | Recyclable catalysts, Biocatalysts |
| Energy Input | Conventional heating | Microwave irradiation, Ultrasound |
| Waste | Halogenated waste, Metal residues | Minimal waste, Recyclable byproducts |
| Atom Economy | Moderate | High (e.g., one-pot synthesis) |
Development of Advanced Catalytic Methods for its Derivatization
The bromine atom on the pyridine (B92270) ring of this compound serves as a valuable handle for further functionalization through various catalytic cross-coupling reactions. Future research will undoubtedly focus on leveraging this reactivity to create a diverse library of derivatives with potentially interesting properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. nih.govlibretexts.org The application of these methods to this compound would allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring. Research into using more sustainable and earth-abundant metal catalysts, such as iron or nickel, for these transformations would be a significant advancement. nih.gov
Furthermore, the development of catalytic C-H activation methods for the direct functionalization of the pyridine ring, without the need for pre-functionalization, represents a major frontier in organic synthesis. msu.eduyoutube.comthieme.com Investigating the potential for regioselective C-H functionalization at other positions on the pyridine ring of this compound, guided by the electronic effects of the existing substituents, could unlock novel synthetic pathways.
| Coupling Reaction | Potential Reactant | Introduced Functional Group |
| Suzuki-Miyaura | Aryl or vinyl boronic acids/esters | Aryl, Vinyl |
| Heck | Alkenes | Alkenyl |
| Sonogashira | Terminal alkynes | Alkynyl |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido |
| Cyanation | Cyanide source | Cyano |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The interplay of the electron-withdrawing nitrile group and the electron-donating morpholine group on the pyridine ring of this compound creates a unique electronic environment that could lead to novel and unexpected reactivity.
The cyanopyridine moiety is known to participate in a variety of transformations. rsc.orgnih.gov For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, could also make it susceptible to nucleophilic attack. Investigating the reactivity of the nitrile group in this compound towards a range of nucleophiles and reducing agents could reveal interesting and potentially useful transformations.
Photocatalysis offers another exciting avenue for exploring novel reactivity. acs.orgnih.gov Visible-light-mediated reactions could potentially enable unique transformations that are not accessible through traditional thermal methods. For example, photocatalytic activation of the C-Br bond could lead to radical-mediated reactions, allowing for the introduction of new functional groups under mild conditions.
Integration into Supramolecular Chemistry and Self-Assembly Studies
The structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry and crystal engineering. The presence of a halogen atom, a hydrogen-bond accepting morpholine oxygen, and the nitrogen atoms of the pyridine ring and nitrile group provide multiple sites for non-covalent interactions.
Halogen bonding, a directional interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool for controlling the self-assembly of molecules in the solid state. nih.govresearchgate.netacs.orgnih.gov The bromine atom in this compound could act as a halogen bond donor, directing the formation of specific supramolecular architectures.
The morpholine group, with its potential for hydrogen bonding and its defined chair conformation, can also play a significant role in dictating crystal packing. nih.gov The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions involving the pyridine ring could lead to the formation of complex and potentially functional supramolecular assemblies, such as tapes, sheets, or even porous frameworks. The study of how this molecule self-assembles could provide valuable insights into the principles of crystal engineering and the design of new materials with tailored properties.
| Functional Group | Potential Supramolecular Interaction |
| Bromo | Halogen Bonding (Donor) |
| Morpholine Oxygen | Hydrogen Bonding (Acceptor) |
| Pyridine Nitrogen | Hydrogen Bonding (Acceptor), Metal Coordination |
| Nitrile Nitrogen | Hydrogen Bonding (Acceptor), Metal Coordination |
| Pyridine Ring | π-π Stacking |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2-morpholinoisonicotinonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For bromination, optimize temperature (e.g., 0–5°C for controlled reactivity) and stoichiometry (1.2–1.5 equivalents of brominating agents like NBS) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor reaction progress using TLC or HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at position 5, morpholino at position 2) and aromatic proton splitting.
- HRMS : Validate molecular formula (C₁₀H₁₁BrN₃O).
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) groups.
Cross-reference with NIST spectral libraries for consistency .
Q. What solvent systems are suitable for handling this compound in experimental workflows?
- Methodological Answer : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For storage, dissolve in anhydrous dichloromethane or acetonitrile under inert atmosphere (N₂/Ar) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS purity discrepancies)?
- Methodological Answer : Discrepancies often arise from residual solvents or degradation products. Perform:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
- LC-MS/MS : Detect low-abundance impurities (e.g., de-brominated byproducts).
- Elemental Analysis : Validate stoichiometric bromine content.
Adjust purification protocols (e.g., size-exclusion chromatography) if degradation is observed .
Q. What computational methods are effective for predicting the electronic effects of substituents in this compound?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to model:
- Electrostatic Potential Maps : Visualize electron-deficient regions (bromine as electron-withdrawing group).
- Frontier Molecular Orbitals : Predict reactivity in cross-coupling reactions.
Compare with experimental Hammett constants (σ values) for substituent effects .
Q. How can regioselectivity be controlled in further functionalization (e.g., Suzuki coupling) of this compound?
- Methodological Answer : The bromine at position 5 is primed for cross-coupling. Use:
- Pd(PPh₃)₄/XPhos ligands : Enhance selectivity for C5 in Suzuki-Miyaura reactions.
- Microwave-assisted synthesis : Reduce competing side reactions (e.g., C2 morpholino displacement).
Monitor regiochemistry via NOESY NMR to confirm coupling sites .
Q. What strategies mitigate toxicity risks during in vitro testing of this compound?
- Methodological Answer : Conduct:
- AMES Test : Assess mutagenicity of nitroso derivatives.
- Hepatocyte Viability Assays : Use HepG2 cells to evaluate hepatic toxicity (IC₅₀ determination).
- PPB Studies : Measure plasma protein binding to predict bioavailability.
Always use fume hoods and PPE (nitrile gloves, lab coats) during handling .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer : Perform accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
